2,4-Dioxo-1-(quinuclidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
2,4-dioxo-1-((1S,3R,4S)-quinuclidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a tetrahydropyrimidine ring fused with a quinuclidine moiety, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-1-((1S,3R,4S)-quinuclidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-dioxo-1-((1S,3R,4S)-quinuclidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
2,4-dioxo-1-((1S,3R,4S)-quinuclidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dioxo-1-((1S,3R,4S)-quinuclidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: Another heterocyclic compound with a similar structure but different biological activities.
Quinuclidine derivatives: Compounds with the quinuclidine moiety, exhibiting diverse pharmacological properties.
Uniqueness
2,4-dioxo-1-((1S,3R,4S)-quinuclidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its specific combination of the tetrahydropyrimidine and quinuclidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H14N4O2 |
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Molecular Weight |
246.27 g/mol |
IUPAC Name |
1-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H14N4O2/c13-5-9-6-16(12(18)14-11(9)17)10-7-15-3-1-8(10)2-4-15/h6,8,10H,1-4,7H2,(H,14,17,18) |
InChI Key |
WBXOXEAOMKIZRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)N3C=C(C(=O)NC3=O)C#N |
Origin of Product |
United States |
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